4-Cyclobutyl-4H-1,2,4-triazole-3-carboxylic acid
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Overview
Description
4-Cyclobutyl-4H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their versatile chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclobutyl-4H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclobutylamine with hydrazine derivatives under acidic conditions, followed by cyclization to form the triazole ring . Another approach involves the use of microwave-assisted synthesis, which has been shown to significantly reduce reaction times and improve yields .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high purity and yield. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-Cyclobutyl-4H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
4-Cyclobutyl-4H-1,2,4-triazole-3-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Cyclobutyl-4H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with enzymes and receptors, leading to inhibition or modulation of their activity . This makes the compound a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: Another isomer of triazole with similar properties but different biological activities.
1,2,4-Triazole: The parent compound of 4-Cyclobutyl-4H-1,2,4-triazole-3-carboxylic acid, known for its wide range of applications.
Triazolothiadiazine: A hybrid compound with both triazole and thiadiazine rings, showing diverse pharmacological activities.
Uniqueness
This compound is unique due to its cyclobutyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other triazoles may not be as effective .
Biological Activity
4-Cyclobutyl-4H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound notable for its triazole ring structure and cyclobutyl substituent. This compound exhibits significant biological activities, particularly in antimicrobial and anticancer applications. The following sections provide a detailed examination of its biological activity, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C8H10N4O2
- Molecular Weight : Approximately 174.18 g/mol
- Structural Features : The presence of the carboxylic acid group enhances reactivity and biological interactions, while the cyclobutyl moiety improves lipophilicity and membrane permeability.
Antimicrobial Activity
Research indicates that this compound and its derivatives show potent activity against various pathogens. The mechanism of action is believed to involve interference with microbial cell membranes due to enhanced lipophilicity. In studies comparing various triazole derivatives:
- Minimum Inhibitory Concentration (MIC) values were assessed against Gram-positive and Gram-negative bacteria.
- Compounds demonstrated MIC values comparable to standard antibiotics, indicating their potential as effective antimicrobial agents.
Compound | MIC (mg/ml) | Activity Against |
---|---|---|
This compound | 0.1 - 0.2 | Candida albicans, E. coli |
Compound A | 0.15 | Aspergillus niger |
Compound B | 0.2 | Staphylococcus aureus |
Studies have shown that derivatives with modifications in the triazole ring enhance antimicrobial efficacy, suggesting that structural optimization could lead to more potent compounds .
Anticancer Activity
The anticancer properties of this compound have been explored in various cancer cell lines. Research highlights include:
- Cell Viability Assays : Evaluations using MTT assays indicated a significant reduction in viability of cancer cells treated with this compound.
- Mechanistic Studies : The compound appears to induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
Study 1: Evaluation of Antimicrobial Activity
In a comprehensive study assessing the antimicrobial properties of triazole derivatives, this compound was tested alongside other compounds. The results indicated:
- Low toxicity levels in human peripheral blood mononuclear cells (PBMC), with viability rates exceeding 94% at high concentrations.
- Effective inhibition against a range of microbial strains, with particular potency noted against E. coli and Candida albicans.
Study 2: Anticancer Efficacy
A recent investigation into the anticancer effects of triazole derivatives included this compound:
- The compound exhibited a dose-dependent decrease in cell proliferation across several cancer cell lines.
- Flow cytometry analysis revealed increased rates of apoptosis in treated cells compared to controls .
Synthesis Methods
Various synthetic routes have been explored for the production of this compound:
- Cyclization Reactions : Utilizing cyclobutyl hydrazine with appropriate carbonyl compounds.
- One-Pot Synthesis : A streamlined method involving multiple reactants that yield high purity products efficiently .
- Modification of Existing Triazoles : Derivatives are synthesized by modifying existing triazole frameworks to incorporate the cyclobutyl moiety .
Properties
Molecular Formula |
C7H9N3O2 |
---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
4-cyclobutyl-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C7H9N3O2/c11-7(12)6-9-8-4-10(6)5-2-1-3-5/h4-5H,1-3H2,(H,11,12) |
InChI Key |
QMEQAOFYGJFWDD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N2C=NN=C2C(=O)O |
Origin of Product |
United States |
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